Piperazin-1-amine, also known as 1-amino-piperazine, is an organic compound characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. Its molecular formula is C4H11N3, and it has a molecular weight of approximately 101.15 g/mol. This compound is significant in medicinal chemistry due to its structural features, which allow for various chemical modifications and biological activities. Piperazin-1-amine serves as a building block in the synthesis of numerous pharmaceuticals and agrochemicals .
Piperazin-1-amine exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. It is often included in drug formulations due to its ability to act as a central nervous system stimulant and its potential use in treating various psychiatric disorders. Additionally, derivatives of piperazin-1-amine have been studied for their antimicrobial and anti-inflammatory properties .
Several methods exist for synthesizing piperazin-1-amine:
Piperazin-1-amine is utilized across various fields:
Research into the interaction studies involving piperazin-1-amine has revealed its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which may enhance its biological activity or provide new pathways for drug delivery systems. Studies have also focused on how piperazin-1-amine interacts with various biological targets, influencing its pharmacological profile .
Piperazin-1-amine shares structural similarities with several other compounds. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Piperazine | Six-membered ring | Used widely as a solvent; less reactive than piperazin-1-amine. |
3-(Piperazin-1-yl)propan-1-amine | Extended chain | Contains additional carbon chain; used in drug synthesis. |
Morpholine | Six-membered ring | Contains one oxygen atom; different reactivity profile. |
2-(Piperazin-1-yl)ethanol | Aliphatic alcohol | Combines alcohol functionality with piperazine; used in pharmaceuticals. |
Piperazin-1-amine's unique position stems from its ability to participate in diverse
Irritant